Thenalidine
Overview
Description
Thenalidine is an antihistamine with anticholinergic properties, primarily used as an antipruritic drug. It was withdrawn from the markets in the United States, Canada, and the United Kingdom in 1963 due to concerns involving neutropenia . The chemical formula for this compound is C17H22N2S, and it is known for its structure comprising a piperidine ring substituted with a phenyl group and a thienylmethyl group .
Preparation Methods
The synthesis of Thenalidine involves the reaction of 1-methyl-4-piperidone with phenylmagnesium bromide to form 1-methyl-4-phenylpiperidin-4-ol. This intermediate is then reacted with thienylmethyl chloride in the presence of a base to yield this compound . Industrial production methods typically follow similar synthetic routes, ensuring the purity and yield of the final product through optimized reaction conditions and purification techniques.
Chemical Reactions Analysis
Thenalidine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: The compound can be reduced to form secondary amines.
Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the thienylmethyl group. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide
Scientific Research Applications
Chemistry: It serves as a model compound for studying the reactivity of piperidine derivatives.
Biology: Thenalidine’s antihistamine properties make it a subject of interest in understanding histamine receptor interactions.
Medicine: Although withdrawn from the market, this compound’s structure and properties continue to be studied for developing new antihistamines with improved safety profiles.
Industry: This compound’s synthesis and reactions are used as case studies in industrial chemistry courses and research
Mechanism of Action
Thenalidine exerts its effects by acting as an antagonist at histamine H1 receptors. This action blocks the effects of histamine, a compound involved in allergic reactions, thereby reducing symptoms such as itching and inflammation. The molecular targets include histamine receptors on various cells, and the pathways involved are those related to allergic responses and inflammation .
Comparison with Similar Compounds
Thenalidine is similar to other antihistamines such as diphenhydramine and chlorpheniramine. it is unique due to its specific structure, which includes a thienylmethyl group. This structural difference contributes to its distinct pharmacological profile and side effects. Similar compounds include:
Diphenhydramine: Another antihistamine with sedative properties.
Chlorpheniramine: An antihistamine with fewer sedative effects compared to diphenhydramine.
Promethazine: An antihistamine with strong sedative and antiemetic properties
Properties
IUPAC Name |
1-methyl-N-phenyl-N-(thiophen-2-ylmethyl)piperidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2S/c1-18-11-9-16(10-12-18)19(14-17-8-5-13-20-17)15-6-3-2-4-7-15/h2-8,13,16H,9-12,14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLOHYVOVXOUKQI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)N(CC2=CC=CS2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1048835 | |
Record name | Thenalidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1048835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
86-12-4 | |
Record name | Thenalidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=86-12-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Thenalidine [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000086124 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Thenalidine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04826 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Thenalidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1048835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Thenalidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.501 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | THENALIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6U94N2D00F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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